molecular formula C23H31N5O2 B2590405 2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251572-77-6

2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2590405
CAS No.: 1251572-77-6
M. Wt: 409.534
InChI Key: AAEAZJPXUSUTSD-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound characterized by its intricate molecular structure, which includes a cyclohexyl ring, a piperidinyl group, and a triazole moiety. It's known for its unique properties that make it significant in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Key starting materials include cyclohexylamine, o-tolyl azide, and 4-piperidone.

  • Reaction Steps: : The synthesis typically involves a multi-step process:

    • Cyclohexylamine reacts with 4-piperidone under reductive amination to form the cyclohexylpiperidine intermediate.

    • Meanwhile, o-tolyl azide and alkyne undergo a Cu-catalyzed azide-alkyne cycloaddition to form the triazole ring.

    • The final step involves coupling the triazole with the cyclohexylpiperidine through an acylation reaction.

  • Reaction Conditions: : Reactions typically require solvents like dichloromethane or toluene and catalysts like copper(I) bromide for cycloaddition.

Industrial Production Methods

Scaling up involves using flow reactors for continuous synthesis, ensuring a consistent supply of reagents and maintaining optimal temperature and pressure conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Subject to oxidation reactions, especially the piperidinyl group, forming N-oxides under oxidizing agents like hydrogen peroxide.

  • Reduction: : The compound can undergo reduction reactions, especially at the triazole ring.

  • Substitution: : The aromatic ring allows for electrophilic substitution reactions, enabling further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, nitro compounds under acidic or basic conditions.

Major Products

The primary products of these reactions include various functionalized derivatives, which can be used to study the compound's structure-activity relationships.

Scientific Research Applications

Chemistry

  • Synthetic Organic Chemistry: : Used as an intermediate in complex molecule synthesis, enabling the construction of various analogs for research.

Biology

  • Molecular Probes: : The triazole moiety makes it useful as a molecular probe in bio-conjugation techniques.

  • Receptor Binding Studies: : Its structure allows it to act as a ligand in receptor binding studies, particularly in neuroscience.

Medicine

  • Potential Drug Development: : Investigated for its activity in modulating biological pathways, making it a candidate in drug development for conditions such as neurodegenerative diseases.

Industry

  • Material Science: : Used in the development of novel polymers and materials, exploiting its chemical stability and functional groups.

Mechanism of Action

The compound primarily exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Binds to G-protein coupled receptors (GPCRs) and ion channels.

  • Pathways Involved: : Influences signaling pathways like cAMP and calcium influx, modulating cellular responses.

Comparison with Similar Compounds

Unique Properties

  • Compared to N-Cyclohexyl-2-bromoacetamide: : The triazole ring in 2-cyclohexyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide provides additional sites for bioactivity, making it more versatile.

  • Compared to N-Cyclohexyl-N'-phenylacetamide: : The piperidinyl group in the former offers increased binding affinity and specificity in receptor studies.

Similar Compounds

  • N-Cyclohexyl-2-bromoacetamide

  • N-Cyclohexyl-N'-phenylacetamide

  • 1-(Cyclohexylmethyl)-3-(o-tolyl)-1H-1,2,3-triazole

This compound's complexity and versatility open up many avenues for research and potential applications across various fields. Fascinating stuff, no?

Properties

IUPAC Name

2-cyclohexyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-17-7-5-6-10-21(17)28-16-20(25-26-28)23(30)27-13-11-19(12-14-27)24-22(29)15-18-8-3-2-4-9-18/h5-7,10,16,18-19H,2-4,8-9,11-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEAZJPXUSUTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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